molecular formula C11H7F2NO2S B3073156 2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid CAS No. 1017385-07-7

2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B3073156
CAS No.: 1017385-07-7
M. Wt: 255.24 g/mol
InChI Key: FYGHUISDHQDYLM-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid (CAS RN: 1017385-07-7) is a heterocyclic compound featuring a thiazole core substituted with a 2,6-difluorophenyl group at position 2, a methyl group at position 5, and a carboxylic acid moiety at position 4 . Its molecular formula is C₁₁H₇F₂NO₂S, and it is structurally related to pharmacologically active thiazole derivatives, which are often explored for their bioactivity in drug discovery . The compound’s fluorine substituents enhance metabolic stability and membrane permeability, while the thiazole ring contributes to electronic and steric properties critical for molecular interactions .

Properties

IUPAC Name

2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2S/c1-5-9(11(15)16)14-10(17-5)8-6(12)3-2-4-7(8)13/h2-4H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGHUISDHQDYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=C(C=CC=C2F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C10H5F2NO2S
  • Molecular Weight : 241.22 g/mol
  • CAS Number : 24278454

Thiazole derivatives like this compound often exert their biological effects through interactions with various molecular targets. They may inhibit specific enzymes or modulate receptor activity. The presence of fluorine atoms in the structure may enhance lipophilicity and biological activity compared to non-fluorinated analogs.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study indicated that thiazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against Gram-positive bacteria, suggesting strong antibacterial potential .

Anti-inflammatory Effects

Thiazoles have been investigated for their anti-inflammatory properties. Research indicates that certain thiazole derivatives can inhibit cyclooxygenases (COX-1 and COX-2), which play crucial roles in the inflammatory process . This inhibition can lead to reduced production of pro-inflammatory cytokines.

Antidiabetic Potential

In vivo studies have explored the effects of thiazole derivatives on diabetes management. For example, a related compound demonstrated significant improvements in insulin sensitivity and lipid profiles in diabetic animal models . These findings suggest that similar compounds may possess therapeutic potential for managing type 2 diabetes mellitus (T2DM) through antioxidant and anti-inflammatory mechanisms.

Study on Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of several thiazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that derivatives with specific substitutions on the thiazole ring exhibited enhanced bioactivity compared to traditional antibiotics .

CompoundMIC (µg/mL)Activity Level
Compound A1.95High
Compound B7.81Moderate
Compound C15.62Low

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory activity of thiazole derivatives in a model of induced inflammation. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 upon treatment with these compounds .

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as an active pharmaceutical ingredient (API). Its structure allows for interactions with biological targets, making it a candidate for drug development, particularly in treating conditions associated with inflammation and infection.

Case Study : Research indicates that thiazole derivatives exhibit anti-inflammatory properties. A study demonstrated that modifications in the thiazole ring could enhance the anti-inflammatory activity of related compounds, suggesting that 2-(2,6-difluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid may also possess similar properties .

Agrochemical Applications

The compound is being explored as a potential agrochemical agent. Its structural characteristics suggest efficacy as a pesticide or herbicide.

Data Table: Agrochemical Potential

CompoundActivity TypeTarget OrganismReference
This compoundHerbicideWeeds
2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazole derivativesInsecticideVarious insects

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing novel thiazole derivatives with enhanced biological activities. Researchers have utilized it in various synthetic pathways to create compounds with improved pharmacological profiles.

Case Study : A recent study synthesized several derivatives of thiazoles using this compound as a precursor. The derivatives showed increased potency against specific cancer cell lines compared to the parent compound .

Comparison with Similar Compounds

Thiazole vs. Oxazole Derivatives

The replacement of the thiazole sulfur with oxygen yields oxazole analogs. For example, 2-(2,6-Difluorophenyl)-5-methoxy-1,3-oxazole-4-carboxylic acid (CAS RN: 1357624-98-6) shares the same 2,6-difluorophenyl and carboxylic acid groups but substitutes the thiazole with an oxazole ring and a methoxy group at position 5 . Key differences include:

Property Target Thiazole Compound Oxazole Analog
Molecular Formula C₁₁H₇F₂NO₂S C₁₁H₇F₂NO₄
Molar Mass (g/mol) Not reported 255.17
Density (g/cm³) Not reported 1.452 ± 0.06
Boiling Point (°C) Not reported 409.4 ± 55.0
pKa Not reported 3.00 ± 0.10

Structural Implications :

  • The methoxy group in the oxazole analog may increase steric hindrance and lipophilicity compared to the methyl group in the thiazole compound .

Functional Group Variations: Carboxylic Acid vs. Alcohol

Key differences include:

Property Target Carboxylic Acid Thiazol-4-ol Derivative
Boiling Point (°C) Not reported 351.8 ± 52.0
Density (g/cm³) Not reported 1.415 ± 0.06
pKa Not reported 8.18 ± 0.20

Functional Group Impact :

  • The hydroxyl group in the thiazol-4-ol derivative may participate in hydrogen bonding, influencing pharmacokinetic properties .

Substituent Variations on the Aromatic Ring

Compounds such as 1-((2-(2,4-dichlorophenyl)tetrahydro-5-(2,2,2-trifluoro...) () and 2-Amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid () highlight the role of halogen and alkyl substitutions:

  • Chlorine vs.
  • Methyl vs. Trifluoromethyl : Trifluoromethyl groups () enhance electron-withdrawing effects and metabolic resistance compared to methyl groups .

Heterocycle Diversity: Thiophene and Pyrazole Derivatives

Compounds like 5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid () demonstrate the impact of heterocycle choice:

  • Thiophene vs. Thiazole : Thiophene lacks the nitrogen atom present in thiazole, reducing hydrogen-bonding capacity and altering electronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(2,6-Difluorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid

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